3-amino-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one
Overview
Description
“3-amino-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one” is a compound with the molecular weight of 194.24 . It is stored at room temperature and has a purity of 95%. The compound is in the form of an oil .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H14N4O/c1-6-3-8(10)9(14)13(6)7-4-11-12(2)5-7/h4-6,8H,3,10H2,1-2H3
. This code provides a standard way to encode the compound’s molecular structure.
Physical and Chemical Properties Analysis
The compound “this compound” is an oil with a density of 1.141 g/mL at 25 °C .
Scientific Research Applications
Kinase-Focused Library Development
3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-ones, closely related to the compound , demonstrate potential as a versatile heteroaromatic scaffold in drug-discovery chemistry. They are particularly suitable for ATP competitive binding to kinase enzymes due to their hydrogen bond donor and acceptor groups. This has led to the development of a novel kinase-focused library for screening against kinases and other cancer drug targets, indicating significant applications in cancer research and therapy (Smyth et al., 2010).
Ultrasound-Promoted Regioselective Synthesis
The synthesis of fused polycyclic 4-aryl-3-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridines via a regioselective reaction has been achieved using ultrasound irradiation. This method offers rapid production with high yields, suggesting its potential in the efficient synthesis of related compounds for various scientific applications (Nikpassand et al., 2010).
Biomedical Applications
The broader family of Pyrazolo[3,4-b]pyridines, encompassing compounds like 3-amino-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one, demonstrates numerous biomedical applications. They are used in the synthesis of various derivatives with significant biomedical implications, ranging from potential treatments for cancer to other diseases, reflecting their critical role in pharmaceutical research (Donaire-Arias et al., 2022).
Synthesis of Functionalized Derivatives
The three-component reaction of secondary α-amino acids with related compounds results in the formation of functionalized derivatives with potential applications in drug design and development. These reactions demonstrate high diastereoselectivity, indicating their utility in creating specific molecular configurations for scientific research (Chen et al., 2016).
Design of PDE9A Inhibitors
The design and discovery of specific inhibitors like PF-04447943, involving structures related to this compound, highlight the compound's relevance in developing treatments for cognitive disorders. These inhibitors are identified using parallel synthetic chemistry and are currently in clinical trials, emphasizing their potential in treating diseases related to cognitive impairment (Verhoest et al., 2012).
Safety and Hazards
Mechanism of Action
Target of Action
Pyrazole derivatives, which this compound is a part of, have been known to interact with a variety of biological targets .
Mode of Action
It’s worth noting that pyrazole derivatives have been reported to interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Pyrazole derivatives have been associated with a wide range of biochemical pathways, often resulting in significant downstream effects .
Result of Action
Pyrazole derivatives have been known to induce a variety of effects at the molecular and cellular levels .
Properties
IUPAC Name |
3-amino-1-(1-methylpyrazol-4-yl)pyrrolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O/c1-11-5-6(4-10-11)12-3-2-7(9)8(12)13/h4-5,7H,2-3,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVVXTNFZOMLOFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)N2CCC(C2=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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